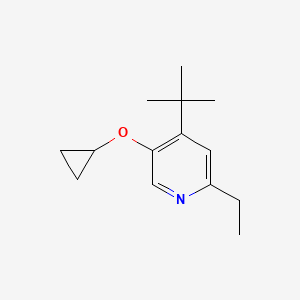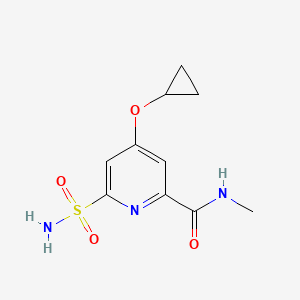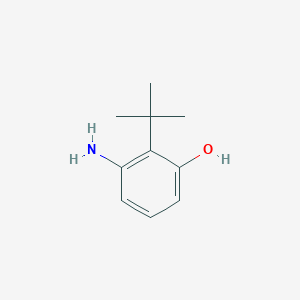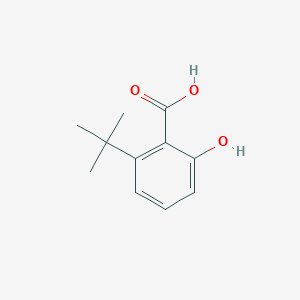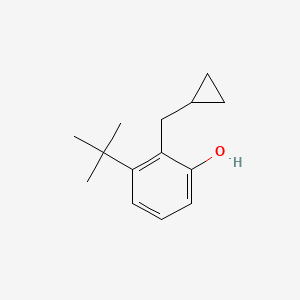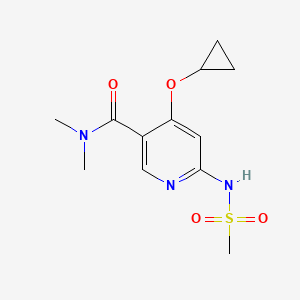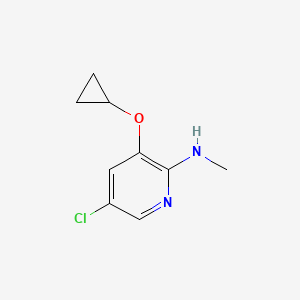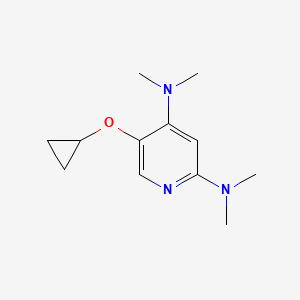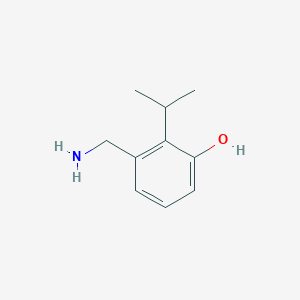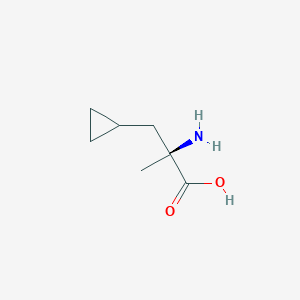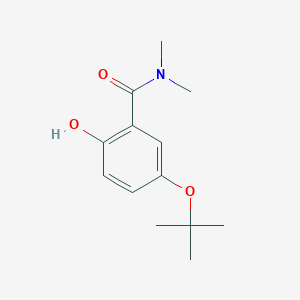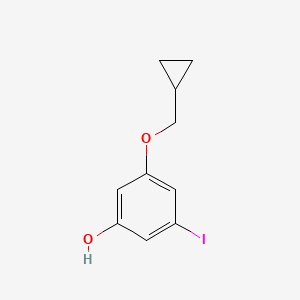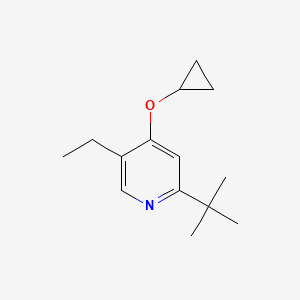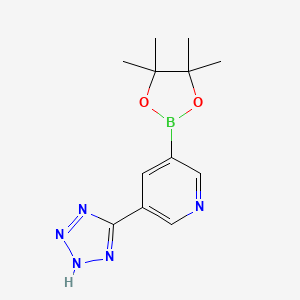
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine is a complex organic compound that features both boron and nitrogen heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine typically involves multi-step organic reactions. One common method involves the coupling of a pyridine derivative with a boronic ester, followed by the introduction of a tetrazole group. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The boron and nitrogen heterocycles within the compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the tetrazole group, which may affect its reactivity and applications.
5-(Tetrazol-5-YL)pyridine:
Uniqueness
The presence of both boron and nitrogen heterocycles in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine makes it unique compared to similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H16BN5O2 |
|---|---|
Peso molecular |
273.10 g/mol |
Nombre IUPAC |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C12H16BN5O2/c1-11(2)12(3,4)20-13(19-11)9-5-8(6-14-7-9)10-15-17-18-16-10/h5-7H,1-4H3,(H,15,16,17,18) |
Clave InChI |
UUQNIRJAAYAIOU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


